![molecular formula C11H10BrN3O B1487062 2-(bromometil)-2,6-dihidroimidazo[1,2-c]quinazolin-5(3H)-ona CAS No. 139047-54-4](/img/structure/B1487062.png)
2-(bromometil)-2,6-dihidroimidazo[1,2-c]quinazolin-5(3H)-ona
Descripción general
Descripción
“2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one” is a compound used for proteomics research . It has a molecular formula of C11H10BrN3O and a molecular weight of 280.12 .
Synthesis Analysis
Quinazolinone derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The most common approach involves amidation of 2-aminobenzoic acid derivatives .Molecular Structure Analysis
The molecular structure of “2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one” consists of a bromomethyl group attached to a dihydroimidazoquinazolinone core . The molecular weight of the compound is 280.12 .Chemical Reactions Analysis
Quinazolinone derivatives exhibit a range of chemical reactions. They show reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, cycloaddition reaction, and reactions with other reagents .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Biológicamente Activos
El compuesto se utiliza en la síntesis de [1,5]diazocino[2,1-b]quinazolinonas biológicamente activas a través de la cicloadición [4 + 4] de 2-alquinilquinazolinas con aza-orto-quinona metidas . Este método presenta una naturaleza libre de metales de transición, un amplio alcance de sustratos, buena tolerancia a los grupos funcionales, preparación a escala de gramos y una operación de purificación simple sin cromatografía en columna flash .
Inhibición de la Generación de Óxido Nítrico
Las [1,5]diazocino[2,1-b]quinazolinonas obtenidas de la síntesis anterior inhibieron significativamente la generación de óxido nítrico en células RAW264.7 estimuladas con LPS . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades donde la producción de óxido nítrico juega un papel clave.
Aplicaciones Antimaláricas
Las quinazolinonas, una clase de compuestos a la que pertenece nuestro compuesto, tienen amplias aplicaciones, incluyendo como agentes antimaláricos . Esto sugiere el uso potencial de nuestro compuesto en el desarrollo de nuevos fármacos antimaláricos.
Aplicaciones Antitumorales
Las quinazolinonas también tienen aplicaciones como agentes antitumorales . Esto indica que nuestro compuesto podría utilizarse potencialmente en la investigación y el tratamiento del cáncer.
Aplicaciones Anticonvulsivantes
Otra aplicación de las quinazolinonas es como agentes anticonvulsivantes . Esto sugiere el uso potencial de nuestro compuesto en el tratamiento de trastornos convulsivos.
Aplicaciones Antimicrobianas y Antiinflamatorias
Las quinazolinonas también se utilizan como agentes antimicrobianos y antiinflamatorios . Esto indica aplicaciones potenciales de nuestro compuesto en el tratamiento de infecciones y afecciones inflamatorias.
Mecanismo De Acción
Target of Action
Similar compounds have shown significant activity against various cancer cells .
Biochemical Pathways
The compound has been found to inhibit nitric oxide generation in LPS-stimulated RAW264.7 cells .
Result of Action
The compound has been found to significantly inhibit nitric oxide generation in LPS-stimulated RAW264.7 cells . This suggests that it may have anti-inflammatory properties.
Análisis Bioquímico
Biochemical Properties
2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with phosphatidylinositol 3-kinase and histone deacetylase . Phosphatidylinositol 3-kinase is involved in various cellular processes, including cell growth, proliferation, and survival, while histone deacetylase is crucial for regulating gene expression through chromatin remodeling. The interaction of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one with these enzymes results in the inhibition of their activities, thereby affecting downstream signaling pathways and cellular functions .
Cellular Effects
The effects of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in prostate cancer cell lines . It influences cell signaling pathways by inhibiting phosphatidylinositol 3-kinase and histone deacetylase, leading to alterations in gene expression and cellular metabolism. Additionally, 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one increases the accumulation of reactive oxygen species within cells, further promoting apoptosis .
Molecular Mechanism
At the molecular level, 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one exerts its effects through specific binding interactions with target enzymes. The compound binds to the active sites of phosphatidylinositol 3-kinase and histone deacetylase, inhibiting their enzymatic activities . This inhibition disrupts the signaling pathways regulated by these enzymes, leading to changes in gene expression and cellular functions. The compound’s ability to induce epigenetic modifications through histone deacetylase inhibition is particularly noteworthy, as it results in the reactivation of tumor suppressor genes and the suppression of oncogenes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on target enzymes over extended periods In vitro studies have shown that prolonged exposure to 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is involved in several metabolic pathways, primarily through its interactions with enzymes such as phosphatidylinositol 3-kinase and histone deacetylase . The compound’s metabolism involves oxidative and reductive reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .
Transport and Distribution
Within cells and tissues, 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Additionally, its interactions with cellular transporters can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with histone deacetylase to exert its epigenetic effects . Additionally, it may localize to other cellular compartments, such as the cytoplasm, where it can interact with phosphatidylinositol 3-kinase and influence signaling pathways . The compound’s localization is regulated by specific targeting signals and post-translational modifications that direct it to its sites of action.
Propiedades
IUPAC Name |
2-(bromomethyl)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-5-7-6-15-10(13-7)8-3-1-2-4-9(8)14-11(15)16/h1-4,7,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIRZIKCQYSRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C3C=CC=CC3=NC(=O)N21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566040 | |
| Record name | 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139047-54-4 | |
| Record name | 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


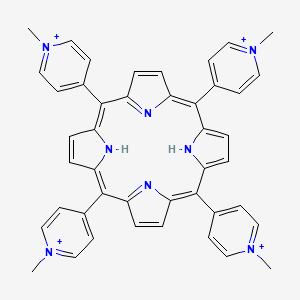
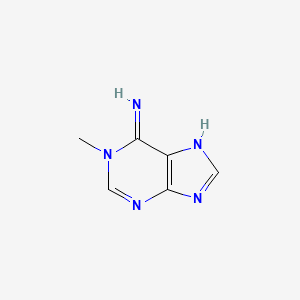
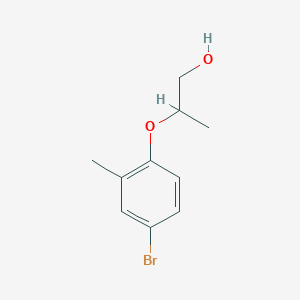
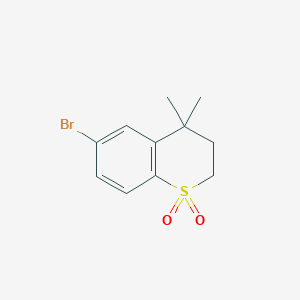
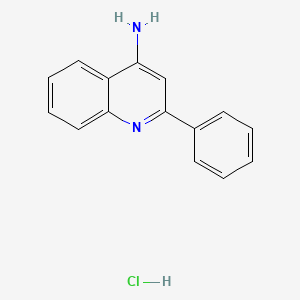


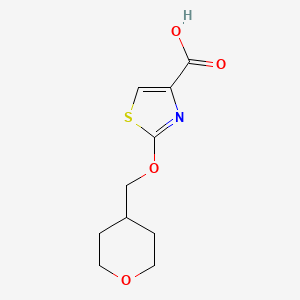
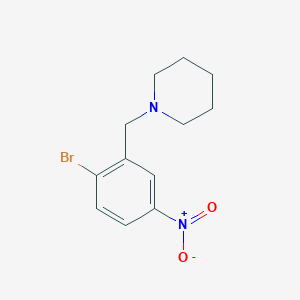
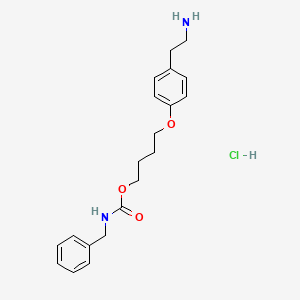


![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)
